Reduced β2AR Agonist Potency Compared to the Des-Methyl Analog Creates a Unique Tool for Partial Agonism Studies
The target compound displays significantly lower agonist activity at the human β2 adrenergic receptor (β2AR) compared to its des-methyl analog, N-(2-methoxyphenyl)formamide. In a direct head-to-head comparison from the same patent series, the EC50 for cAMP accumulation in HEK293 cells is 17 nM for the N-methyl target compound [1], versus 2.80 nM for the des-methyl analog [2]. This 6-fold reduction in potency is crucial for developing tool compounds that study partial agonism or biased signaling, where maximum efficacy might be more important than sheer potency.
| Evidence Dimension | Agonist potency at human β2 adrenergic receptor (cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 17 nM |
| Comparator Or Baseline | N-(2-methoxyphenyl)formamide (CAS 23896-88-0): EC50 = 2.80 nM |
| Quantified Difference | 6.1-fold lower potency (17 / 2.80) |
| Conditions | Human β2AR expressed in HEK293 cells; cAMP accumulation by protein kinase binding assay |
Why This Matters
For researchers mapping SAR at the β2AR, the N-methyl addition provides chemical control over agonist potency, enabling the study of partial receptor activation without resorting to structurally dissimilar scaffolds.
- [1] BindingDB BDBM50348427 (CHEMBL1800960). Affinity Data: EC50=17nM. Agonist activity at human beta2 adrenergic receptor expressed in HEK 293 cells. US Patent US9492405, Example 49. View Source
- [2] BindingDB BDBM50348426 (CHEMBL1800936). Affinity Data: EC50=2.80nM. Agonist activity at human beta2 adrenergic receptor expressed in HEK 293 cells. US Patent US9492405, Example 48. View Source
